molecular formula C14H20N2 B7618740 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

Cat. No.: B7618740
M. Wt: 216.32 g/mol
InChI Key: QODQLUUSCGOHMY-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diaza-bicyclo[421]nonane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, which involves the condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under mild conditions and can be completed in a single step, making it efficient for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazabicyclo[4.2.1]nonane: Lacks the benzyl group but shares the bicyclic structure.

    3-Benzyl-3,9-diazabicyclo[3.3.1]nonane: Similar structure but with a different bicyclic framework.

Uniqueness

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-13-6-7-14(11-16)15-13/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODQLUUSCGOHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC1N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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